molecular formula C12H12OS B8713042 3-(Benzylthio)-2-methylfuran CAS No. 61720-54-5

3-(Benzylthio)-2-methylfuran

Cat. No.: B8713042
CAS No.: 61720-54-5
M. Wt: 204.29 g/mol
InChI Key: SIOJLMQQLOQCQI-UHFFFAOYSA-N
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Description

3-(Benzylthio)-2-methylfuran is a sulfur-containing furan derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at position 3 and a methyl group at position 2 of the furan ring. The benzylthio moiety introduces aromatic bulk and enhanced lipophilicity, which can influence reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-2-methylfuran typically involves the reaction of 2-methylfuran with benzylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylthio)-2-methylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitro-substituted furans.

Scientific Research Applications

3-(Benzylthio)-2-methylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-2-methylfuran involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thioether Group Comparisons

  • 3-Butyl-2-(ethylthio)-7-(trifluoromethyl)benzofuran (3a) :
    The ethylthio group in this benzofuran derivative contrasts with the benzylthio group in the target compound. Ethylthio’s smaller size and lower lipophilicity may reduce membrane permeability compared to benzylthio, which could enhance cellular uptake in bioactive contexts .

Physical and Chemical Properties

While direct data for 3-(Benzylthio)-2-methylfuran are unavailable, trends from analogs suggest:

  • Thermal Stability : Bulky aromatic substituents (e.g., benzylthio) may elevate melting points relative to alkyl-substituted furans (e.g., 3-Methyl-2-(2-methyl-2-butenyl)-furan) .

Table 1: Substituent Impact on Key Properties

Compound Core Structure Substituent Key Property/Activity Source
This compound Furan Benzylthio, methyl High lipophilicity (inferred) N/A
Benzenesulfonamide 34 Benzenesulfonamide Benzylthio MIC: 2 µg/mL (C. albicans)
Benzofuran 3a Benzofuran Ethylthio Not reported (structural analog)
3-Methyl-2-(2-methyl-2-butenyl)-furan Furan Methyl, butenyl Lower boiling point (inferred)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzylthio)-2-methylfuran, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzylthiol Formation : React benzyl chloride with thiourea under reflux (80–100°C) to generate benzylthiol, followed by hydrolysis .

Thioether Formation : React benzylthiol with 2-methylfuran-3-yl precursors (e.g., 3-chloro-2-methylfuran) in the presence of a base (e.g., NaH) at 60–80°C in anhydrous THF .
Critical Parameters :

  • Temperature Control : Excess heat may lead to side reactions (e.g., oxidation of the benzylthio group).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for benzyl group) and methyl groups (δ 2.2–2.5 ppm) .
    • ¹³C NMR : Confirm thioether linkage (C-S bond at δ 35–45 ppm) and furan ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 220.08) .
  • FT-IR : Detect C-S stretching vibrations (~650 cm⁻¹) and furan ring C-O-C bonds (~1,260 cm⁻¹) .

Q. What are the key chemical reactivity profiles of this compound under different reaction conditions?

Methodological Answer:

  • Oxidation : The benzylthio group oxidizes to sulfoxides (using H₂O₂) or sulfones (with KMnO₄) under acidic conditions .
  • Electrophilic Substitution : The furan ring undergoes nitration (HNO₃/H₂SO₄) at the 5-position due to electron-donating methyl and thioether groups .
  • Nucleophilic Attack : Thioether sulfur can participate in alkylation reactions (e.g., with methyl iodide) in basic media .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Structural Variability Analysis : Compare analogs with modified substituents (e.g., replacing benzylthio with methylthio) to isolate activity contributors .
  • Assay Standardization : Use validated in vitro models (e.g., enzyme inhibition assays with IC₅₀ normalization) to minimize inter-study variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data from studies using differing solvent systems or cell lines .

Q. What experimental strategies can elucidate the oxidation pathways of the benzylthio group in this compound?

Methodological Answer:

  • Controlled Oxidation Studies :
    • Use H₂O₂ (30%) in acetic acid at 25°C to isolate sulfoxide intermediates.
    • Employ UPLC-MS to track reaction progress and identify byproducts .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for sulfoxide/sulfone formation .
  • Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) using HPLC-UV .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

  • Modified thioether groups (e.g., 3-(Phenylthio)-2-methylfuran).
  • Methyl group replacements (e.g., ethyl, trifluoromethyl) .

Biological Screening : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound derivatives?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin) .
  • Neuronal Cell Cultures : Differentiated SH-SY5Y cells treated with derivatives to assess neurotoxicity (LDH release) or neuroprotection (MTT assay) .
  • Electrophysiology : Patch-clamp studies on hippocampal neurons to evaluate ion channel modulation .

Properties

CAS No.

61720-54-5

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

3-benzylsulfanyl-2-methylfuran

InChI

InChI=1S/C12H12OS/c1-10-12(7-8-13-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

SIOJLMQQLOQCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 25 ml round bottom flask equpped with magnetic stirrer, thermometer, reflux condenser and heating mantle is placed a solution containing 0.27 g (0.005 moles) of sodium methoxide in 3 ml of absolute methanol. With stirring and while maintaining the temperature at 25° C-30° C, 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added. The reaction mass is stirred for a period of 10 minutes. 0.86 g of benzyl bromide dissolved in 2 ml absolute methanol is then added to the reaction mass with stirring at 25° C. The reaction mass is heated to reflux (50° C-60° C) and maintained at this temperature with stirring for a period of 4 hours. The reaction mass is then allowed to cool down to room temperature and is admixed with 10 ml of water with stirring. The reaction mass is neutralized to a pH of 5-6 with one drop of 10% hydrochloric acid and 5 ml hexane is added with stirring. The mass is then transferred to a separatory funnel and the organic and aqueous phases are separated. The aqueous phase is diluted with 5 ml water and extracted with 7 ml of n-hexne. The hexane extracts are combined, washed with 5 ml saturated sodium chloride, dried over anhydrous sodium sulfate, and gravity filtered. The resulting solution is then concentrated to an amber oil using rotary evaporation under a water aspirator vacuum. NMR, IR and Mass Spectral analyses confirm that the major product isolated by GLC trapping has the structure: ##STR32##
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sodium methoxide
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0.27 g
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0.86 g
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2 mL
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Synthesis routes and methods II

Procedure details

Into a 25 ml round bottom flask equipped with magnetic stirrer, thermometer, reflux condenser and heating mantle is placed a solution containing 0.27 g (0.005 moles) of sodium methoxide in 3 ml of absolute methanol. With stirring and while maintaining the temperature at 25° - 30° C, 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added. The reaction mass is stirred for a period of 10 minutes. 0.86 g of benzyl bromide dissolved in 2 ml absolute methanol is then added to the reaction mass with stirring at 25° C. The reaction mass is heated to reflux (50° - 60° C) and maintained at this temperature with stirring for a period of 4 hours. The reaction mass is then allowed to cool down to room temperature and is admixed with 10 ml of water with stirring. The reaction mass is neutralized to a pH of 5 - 6 with one drop of 10% hydrochloric acid and 5 ml hexane is added with stirring. The mass is then transferred to a separatory funnel and the organic and aqueous phases are separated. The aqueous phase is diluted with 5 ml water and extracted with 7 ml of n-hexane. The hexane extracts are combined, washed with 5 ml saturated sodium chloride, dried over anhydrous sodium sulfate, and gravity filtered. The resulting solution is then concentrated to an amber oil using rotary evaporation under a water aspirator vacuum. NMR, IR and Mass Spectral analyses confirm that the major product isolated by GLC trapping has the structure: ##SPC23##
Name
sodium methoxide
Quantity
0.27 g
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reactant
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3 mL
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solvent
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3 mL
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0.86 g
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10 mL
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